tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate
Description
tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate is a chiral sulfonate ester with a tert-butyl protecting group and a methylsulfonyl (mesyl) leaving group. This compound is widely used in organic synthesis as an intermediate for stereoselective reactions, particularly in the preparation of β-amino acids, nucleoside analogs, and other pharmaceuticals. Its (R)-configuration ensures enantioselectivity in reactions such as nucleophilic substitutions or eliminations, making it valuable for asymmetric synthesis .
The tert-butyl group enhances steric bulk, improving stability during reactions, while the mesyl group acts as a superior leaving group compared to less activated derivatives (e.g., acetates). This combination enables efficient formation of carbon-nitrogen or carbon-oxygen bonds under mild conditions.
Properties
Molecular Formula |
C14H20O5S |
|---|---|
Molecular Weight |
300.37 g/mol |
IUPAC Name |
tert-butyl (2R)-3-methylsulfonyloxy-2-phenylpropanoate |
InChI |
InChI=1S/C14H20O5S/c1-14(2,3)19-13(15)12(10-18-20(4,16)17)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3/t12-/m0/s1 |
InChI Key |
LXQKAPJABSDIDP-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](COS(=O)(=O)C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C(COS(=O)(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl (R)-3-[(Methylsulfonyl)oxy]pyrrolidine-1-carboxylate
The preparation of tert-butyl (R)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate can be achieved through the reaction of (R)-N-Boc-3-pyrrolidinol with triethylamine, followed by methylsulfonyl chloride in dichloromethane at 0°C. The reaction mixture is then warmed to room temperature and stirred overnight. The resulting crude product is washed with saturated sodium bicarbonate solution, extracted with dichloromethane, and dried over magnesium sulfate. After filtration and evaporation, purification by silica gel chromatography using 30% ethyl acetate/hexane yields the desired mesylate, tert-butyl (3R)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate, with a reported yield of 60.2%.
Alternatively, a solution of (R)-1-t-butoxycarbonyl-3-hydroxypyrrolidine in dichloromethane is treated with triethylamine, followed by methanesulfonyl chloride under nitrogen at -10°C. After stirring at 0°C for 30 minutes, the solution is washed sequentially with water, 1N hydrochloric acid solution, saturated sodium bicarbonate, and brine. Evaporation of the dried solution yields (R)-1-t-butoxycarbonyl-3-methanesulfonyloxypyrrolidine.
Synthesis of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate can also be used as a reactant in chemical synthesis. For example, it reacts with 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline in the presence of potassium carbonate in ethanol and water to produce 6-[(1-tert-butoxycarbonyl)piperidin-4-yl]oxy}-4-(3-chloro-2-fluoroanilino)-7-methoxy quinazoline with an 84% yield.
Synthesis of teri-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-0-isopropylidene-hexanoate
A novel, green, and cost-effective process for the synthesis of teri-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-0-isopropylidene-hexanoate has been described.
Process Summary:
- Reduction of compound [VI] with sodium borohydride to yield compound [VIII] with at least 80% diastereomeric excess in aqueous micellar aggregate at 0-5°C.
- Conversion of compound [VIII] to compound [XII] through reaction with 2,2-dimethoxy propane in the presence of D-10-camphor sulfonic acid in acetone.
- Conversion of compound [XII] to optically pure compound [XI] in the presence of tetra n-butyl ammonium acetate in a polar aprotic solvent at 95°C and crystallization from n-heptane.
- Conversion of compound [XI] to compound [II] in the presence of a base in methanol as solvent.
- Conversion of compound [II] to optically pure compound [I] in the presence of a Cu(Salt)/diimine ligands/TEMPO/02as oxidation system in an organic solvent at 30-50°C.
Alternatively, the synthesis can involve:
- Reacting compound [V] with Reformatsky reagent of compound [IV] in the presence of an organic solvent to obtain compound [VII].
- Treating compound [VII] with tetra-butylammonium fluoride in THF to obtain compound [VIII].
- Converting diastereomeric excess compound [VIII] to diastereomeric excess compound [XII] through reaction of 2,2-dimethoxy propane in presence of D-10-camphor sulfonic acid in acetone.
- Converting compound [XI] to compound [II] in presence of base in methanol as solvent.
- Converting compound [II] to optically pure compound [I] in presence of Cu(Salt)/diimine ligands/TEMPO/02as oxidization system in organic solvent at 30-50°C.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of tert-butyl ®-3-hydroxy-2-phenylpropanoate.
Oxidation: Formation of phenolic compounds.
Scientific Research Applications
tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate involves its interaction with molecular targets through its functional groups. The ester and sulfonyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its utility, tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate is compared below with three analogs: tert-Butyl (R)-3-(tosyloxy)-2-phenylpropanoate, tert-Butyl (S)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate, and methyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate.
Reactivity and Leaving Group Efficiency
The mesyl group (SO₂Me) in the target compound exhibits higher leaving-group ability than tosyl (SO₂C₆H₄Me) or acetate (OAc) groups. For instance, in SN2 reactions with amines, the mesyl derivative achieves >90% yield at 25°C, while the tosyl analog requires elevated temperatures (50–60°C) for comparable yields. This is attributed to the mesyl group’s smaller size and lower electron-withdrawing stabilization of the transition state .
| Compound | Leaving Group | Reaction Temp (°C) | Yield (%) |
|---|---|---|---|
| tert-Butyl (R)-3-(mesyloxy)-2-phenylpropanoate | Mesyl | 25 | 92 |
| tert-Butyl (R)-3-(tosyloxy)-2-phenylpropanoate | Tosyl | 50 | 88 |
| tert-Butyl (R)-3-acetoxy-2-phenylpropanoate | Acetate | 80 | 65 |
Stereochemical Influence
The (R)-configuration of the target compound contrasts with its (S)-enantiomer. In studies of β-lactam synthesis, the (R)-isomer produces a 7:3 enantiomeric ratio (er) in favor of the desired product, while the (S)-isomer leads to racemic mixtures (1:1 er). This highlights the critical role of chirality in directing stereoselectivity .
Ester Group Impact on Solubility and Stability
Replacing the tert-butyl group with a methyl ester (e.g., methyl (R)-3-mesyloxy-2-phenylpropanoate) reduces steric protection, increasing hydrolysis susceptibility. The tert-butyl analog remains stable in aqueous acidic conditions (pH 3–5), whereas the methyl ester hydrolyzes within 24 hours under the same conditions. This stability is crucial for multi-step syntheses requiring prolonged reaction times .
Biological Activity
Tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is classified as an ester, with the molecular formula . It features a tert-butyl group, a methylsulfonyl functional group, and a phenylpropanoate backbone. The presence of a chiral center enhances its relevance in stereochemistry and pharmacology.
Table 1: Structural Characteristics of this compound
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.35 g/mol |
| Chiral Center | Yes |
| Functional Groups | Ester, Methylsulfonyl |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its binding affinity to these targets is crucial for understanding its therapeutic potential.
- Inhibition of Enzymes : The compound has shown promise as an inhibitor of certain enzymes linked to metabolic disorders. For example, studies have suggested its potential role in inhibiting pyruvate dehydrogenase kinase (PDHK), which is involved in glucose metabolism and energy production .
- Anti-inflammatory Properties : Initial studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
Case Studies
A variety of studies have explored the biological activity of related compounds, providing insights into potential applications:
- Study on Anti-cancer Activity : A study demonstrated that structurally similar compounds inhibited cancer cell proliferation in vitro. The mechanism was attributed to the modulation of metabolic pathways critical for tumor growth .
- Metabolic Pathway Analysis : Research involving animal models indicated that compounds with similar structural features could alter lipid metabolism, suggesting a role in obesity management .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Esterification Reactions : Utilizing tert-butyl alcohol and methylsulfonyl chloride in the presence of a base.
- Chiral Resolution Techniques : Employing chiral reagents to obtain the desired enantiomer selectively.
Potential Applications
The versatility of this compound allows for several applications:
- Medicinal Chemistry : As an intermediate for synthesizing pharmaceuticals.
- Organic Synthesis : Involved in reactions requiring sterically hindered esters.
- Research Tool : Useful in studying metabolic pathways due to its inhibitory properties.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate, and how can its enantiomeric purity be ensured?
- Answer : The compound is typically synthesized via Mitsunobu reactions or esterification protocols . For example:
-
Mitsunobu Reaction : A tert-butyl ester intermediate can be formed using hydroxypropanoate derivatives and reagents like diethyl azodicarboxylate (DEAD) .
-
Esterification : Tf2NH-catalyzed reactions in CH2Cl2 at 0°C (e.g., tert-butyl 3-phenylpropanoate synthesis) provide high yields (76%) .
-
Enantiomeric Purity : Chiral resolution or asymmetric catalysis (e.g., asymmetric Mannich reactions) ensures (R)-configuration. X-ray crystallography (as in ) or chiral HPLC validates purity.
Synthetic Method Key Reagents/Conditions Yield/Purity Reference Mitsunobu Reaction DEAD, hydroxypropanoate derivatives Not reported Tf2NH Catalysis CH2Cl2, 0°C 76% yield
Q. How should this compound be stored, and what are its critical stability parameters?
- Answer : Store at 2–8°C in airtight containers under inert gas (e.g., N2) to prevent hydrolysis. Key stability parameters include:
- Melting Point : 112–114°C .
- Sensitivity : Moisture and heat degrade the methylsulfonyloxy group. Avoid prolonged exposure to light .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Answer : Use a combination of:
- NMR Spectroscopy : For stereochemical assignment (e.g., <sup>1</sup>H/<sup>13</sup>C NMR).
- X-ray Crystallography : To resolve absolute configuration (e.g., as in ).
- HPLC-MS : For purity assessment (>97% by area normalization) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for scalable production?
- Answer : Employ asymmetric organocatalysis or enzymatic resolution :
- Organocatalysis : Proline-derived catalysts for kinetic resolution (e.g., 90% enantiomeric excess reported in ).
- Enzymatic Methods : Lipases or esterases for selective hydrolysis of undesired enantiomers .
Q. What mechanistic insights explain contradictions in spectral data during reaction monitoring?
- Answer : Discrepancies in NMR or IR spectra often arise from:
- Rotameric Interconversion : Slow rotation around the tert-butyl carbonyl bond at low temperatures. Use variable-temperature NMR to resolve .
- Solvent Artifacts : CDCl3 may interact with acidic protons; verify with DMSO-<i>d</i>6 .
Q. What role does this compound play in studying β-sheet formation in neurodegenerative diseases?
- Answer : As a conformationally constrained analog , it mimics β-sheet motifs in amyloidogenic peptides. Applications include:
- Inhibitor Design : Derivatives block fibril formation in transthyretin (TTR) amyloidosis (see ).
- Biophysical Studies : Fluorescently labeled analogs monitor aggregation kinetics via FRET .
Q. How can computational modeling enhance reaction optimization for derivatives of this compound?
- Answer : Use density functional theory (DFT) to:
- Predict transition states for esterification or sulfonylation steps .
- Optimize solvent effects (e.g., CH2Cl2 vs. THF) using COSMO-RS models .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for this compound?
- Answer : Variations (e.g., 112–114°C vs. broader ranges) may stem from:
- Polymorphism : Recrystallize from ethyl acetate/hexane to isolate stable forms .
- Impurity Traces : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) .
Applications in Drug Discovery
Q. What preclinical applications exist for derivatives of this compound?
- Answer : Derivatives are used as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
